molecular formula C16H15Cl2NO B5794745 N-(3,4-dichlorophenyl)-4-isopropylbenzamide

N-(3,4-dichlorophenyl)-4-isopropylbenzamide

Cat. No. B5794745
M. Wt: 308.2 g/mol
InChI Key: FERRYXJWNTXMOT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-isopropylbenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.

Mechanism of Action

Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Biochemical and physiological effects:
Diclofenac has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Diclofenac has also been shown to reduce the production of reactive oxygen species, which are known to play a role in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Diclofenac in lab experiments is its well-established mechanism of action. Diclofenac has been extensively studied and its effects are well understood. However, one of the limitations of using Diclofenac in lab experiments is its potential for off-target effects. Diclofenac has been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2, which could potentially affect the outcome of experiments.

Future Directions

There are several potential future directions for research on Diclofenac. One area of research could be the development of more selective COX inhibitors, which would reduce the potential for off-target effects. Another area of research could be the use of Diclofenac in combination with other drugs, such as chemotherapy agents, to enhance their efficacy. Additionally, research could focus on the development of new formulations of Diclofenac that would improve its bioavailability and reduce its potential for side effects.

Synthesis Methods

Diclofenac can be synthesized by several methods, including the reaction of 2-(2,6-dichloroanilino)phenylacetic acid with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with 3,4-dichlorophenyl magnesium bromide to yield Diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-13-7-8-14(17)15(18)9-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERRYXJWNTXMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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